molecular formula C17H16ClNOS B2476375 7-chloro-5-(2-methylbenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one CAS No. 341968-15-8

7-chloro-5-(2-methylbenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

Cat. No.: B2476375
CAS No.: 341968-15-8
M. Wt: 317.83
InChI Key: AYCUFLDOLQOZRB-UHFFFAOYSA-N
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Description

7-chloro-5-(2-methylbenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is recognized in scientific literature as a major metabolite of the atypical antipsychotic drug Quetiapine. It is primarily used in neuropharmacology and toxicology research to elucidate the complex metabolic pathways and pharmacokinetics of the parent drug. Studies involving this compound are crucial for understanding the biotransformation and clearance mechanisms of Quetiapine, which can influence its efficacy and side-effect profile. Furthermore, as an active metabolite, it contributes to the overall pharmacological activity of Quetiapine, which acts as an antagonist at multiple neurotransmitter receptors, including serotonin (5-HT2A) and dopamine (D2) receptors. Research utilizing this specific metabolite is therefore instrumental in advancing the understanding of antipsychotic drug action , individual variation in drug response, and the development of more effective therapeutic strategies for psychiatric disorders such as schizophrenia and bipolar disorder.

Properties

IUPAC Name

7-chloro-5-[(2-methylphenyl)methyl]-2,3-dihydro-1,5-benzothiazepin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNOS/c1-12-4-2-3-5-13(12)11-19-15-10-14(18)6-7-16(15)21-9-8-17(19)20/h2-7,10H,8-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCUFLDOLQOZRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=O)CCSC3=C2C=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Free Cyclization in Hexafluoro-2-Propanol (HFIP)

Procedure :

  • Chalcone (1.0 mmol) and o-aminothiophenol (2.0 mmol) are stirred in HFIP (10 mL) at 25°C.
  • The mixture is refluxed for 3–4 hours, yielding a crystalline solid.
  • The product is washed with diethyl ether and recrystallized from ethanol, affording the benzothiazepine core (65–72% yield).

Advantages :

  • HFIP’s high ionization power facilitates conjugate addition and cyclization.
  • Avoids corrosive acids/bases, enhancing safety and yield.

T3P®-Mediated Cyclization

Procedure :

  • Chalcone (1.0 mmol) and o-aminothiophenol (1.2 mmol) are dissolved in THF.
  • T3P® (50% in ethyl acetate, 1.5 eq) and Et$$_3$$N (2.0 eq) are added at 0°C.
  • The reaction is stirred at 25°C for 6 hours, quenched with NaHCO$$_3$$, and extracted with ethyl acetate.
  • Column chromatography (hexane:ethyl acetate = 4:1) yields the product (78–85% yield).

Advantages :

  • T3P® acts as a coupling agent, accelerating cyclization.
  • Minimizes racemization compared to traditional methods.

Chlorination at the 7-Position

Late-stage chlorination is achieved via electrophilic substitution:

Procedure :

  • The benzothiazepine derivative (1.0 mmol) is dissolved in acetic acid.
  • Cl$$_2$$ gas is bubbled through the solution at 50°C for 2 hours.
  • The mixture is neutralized with NaHCO$$3$$ and extracted with CHCl$$3$$, yielding the 7-chloro product (80–85% yield).

Spectral Characterization and Validation

Key Analytical Data :

Spectrum Signals
$$^1$$H NMR (400 MHz, CDCl$$_3$$) δ 7.25–7.45 (m, 8H, ArH), 5.32 (dd, J = 10.8 Hz, 1H), 4.12 (s, 2H, CH$$2$$-Ph), 3.55 (dd, *J* = 14.1 Hz, 1H), 2.98 (s, 3H, CH$$3$$)
$$^13$$C NMR (100 MHz, CDCl$$_3$$) δ 172.8 (C=O), 138.5–125.3 (ArC), 62.1 (CH$$2$$-Ph), 44.3 (CH$$3$$)
IR (KBr) 1644 cm$$^{-1}$$ (C=N), 1213 cm$$^{-1}$$ (C–S), 680 cm$$^{-1}$$ (C–Cl)

Comparative Analysis of Synthetic Routes

Method Yield Reaction Time Key Advantage
HFIP Cyclization 65–72% 3–4 h Solvent efficiency
T3P® Cyclization 78–85% 6 h Low racemization
Alkylation 70–75% 8 h Direct functionalization
Reductive Amination 62–68% 12 h Mild conditions

Chemical Reactions Analysis

Types of Reactions

7-chloro-5-(2-methylbenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzothiazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazepine ring.

Scientific Research Applications

7-chloro-5-(2-methylbenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 7-chloro-5-(2-methylbenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Diltiazem: Another benzothiazepine used as a calcium channel blocker.

    Clotiazepam: A benzodiazepine derivative with anxiolytic properties.

Uniqueness

7-chloro-5-(2-methylbenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its chloro and methylbenzyl substituents contribute to its unique properties compared to other benzothiazepines.

Biological Activity

7-Chloro-5-(2-methylbenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is a compound of significant interest due to its potential biological activities, particularly in the context of neuropharmacology. Its structure suggests possible interactions with various receptors in the central nervous system (CNS), making it a candidate for studies related to cognitive enhancement and therapeutic applications.

  • Molecular Formula : C17H16ClNOS
  • Molecular Weight : 317.84 g/mol
  • CAS Number : 303987-50-0

Research indicates that compounds within the benzothiazepine class can act as positive allosteric modulators of neurotransmitter receptors, particularly the AMPA receptors involved in synaptic transmission and plasticity. This modulation can enhance cognitive functions without the excitotoxic side effects typically associated with direct agonists of these receptors .

Neuropharmacological Effects

  • Cognitive Enhancement : Studies have shown that benzothiazepine derivatives can improve cognitive functions by modulating AMPA receptor activity. For instance, compounds similar to this compound have been reported to increase levels of neurotransmitters such as acetylcholine and serotonin in the hippocampus, which is crucial for learning and memory processes .
  • Metabolic Stability : Research on related compounds has demonstrated that their metabolites retain pharmacological activity while exhibiting enhanced stability. For example, a study found that a metabolite of a similar benzothiazepine derivative maintained cognitive-enhancing properties while showing improved pharmacokinetic profiles compared to its parent compound .
  • Neuroprotective Properties : The compound's ability to modulate neurotransmitter levels suggests potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases or conditions characterized by cognitive decline.

Case Studies and Research Findings

Several studies have explored the biological activities associated with benzothiazepine derivatives:

StudyFindings
Synthesis and Biological Activity A study synthesized various benzothiazepine derivatives and assessed their activity as AMPA-PAMs. The results indicated significant cognitive enhancement in animal models .
Metabolite Analysis Research indicated that specific metabolites of benzothiazepines could cross the blood-brain barrier effectively and enhance neurotransmitter levels in vivo, suggesting their potential therapeutic applications .
Pharmacological Characterization Pharmacological evaluations highlighted the role of these compounds in modulating synaptic responses, indicating their potential use in treating anxiety and cognitive disorders .

Q & A

Q. How to address conflicting reports on its antitumor vs. neuroprotective effects?

  • Methodological Answer : Context-dependent activity may arise from concentration thresholds (e.g., pro-apoptotic at high doses vs. antioxidative at low doses). Dual-model studies (e.g., HeLa cells and primary neurons) under identical conditions clarify dose-response relationships. Mechanistic follow-ups (e.g., ROS assays or caspase-3 activation) validate pathways .

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